Product packaging for N,N-Dimethylbenzo[c]cinnolin-1-amine(Cat. No.:CAS No. 16371-75-8)

N,N-Dimethylbenzo[c]cinnolin-1-amine

Cat. No.: B092592
CAS No.: 16371-75-8
M. Wt: 223.27 g/mol
InChI Key: OGPNVJKNTAANSA-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzo[c]cinnolin-1-amine is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) fused to a benzene ring and substituted with a dimethylamine group at position 1. These compounds share key structural motifs, including aromatic systems with nitrogen-containing heterocycles and dimethylamine substituents, enabling a discussion of trends in synthesis, properties, and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B092592 N,N-Dimethylbenzo[c]cinnolin-1-amine CAS No. 16371-75-8

Properties

CAS No.

16371-75-8

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-dimethylbenzo[c]cinnolin-1-amine

InChI

InChI=1S/C14H13N3/c1-17(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-16-12/h3-9H,1-2H3

InChI Key

OGPNVJKNTAANSA-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2

Canonical SMILES

CN(C)C1=CC=CC2=C1C3=CC=CC=C3N=N2

Synonyms

1-(Dimethylamino)benzo[c]cinnoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

  • Heterocycle Variations :

    • Benzo[d]thiazol-2-amine derivatives (e.g., N,N-Dimethylbenzo[d]thiazol-2-amine, 3a ) feature a sulfur atom in the thiazole ring, which increases electron density and polarizability compared to oxygen-containing analogs .
    • Benzo[d]oxazol-2-amine derivatives (e.g., N,N-Dimethylbenzo[d]oxazol-2-amine, 3a ) incorporate an oxygen atom, leading to stronger electron-withdrawing effects and altered NMR chemical shifts .
    • Benzo[d][1,3]dioxol-5-amine derivatives (e.g., N,N-Dimethylbenzo[d][1,3]dioxol-5-amine) include a 1,3-dioxole ring, enhancing planarity and π-conjugation .
  • Substituent Effects :
    Methyl or alkyl groups on the heterocycle (e.g., 6-methoxy or 4-chloro substituents in thiazol-amines) influence solubility, melting points, and reactivity. For example, bulky tert-butyl groups in 5-(tert-Butyl)-N,N-dimethylbenzo[d]oxazol-2-amine lower melting points due to disrupted crystal packing .

Physicochemical Properties

  • Melting Points :

    • N,N-Dimethylbenzo[d]thiazol-2-amine : 83–85°C .
    • N,N-Dimethylbenzo[d]oxazol-2-amine : 83–84°C .
    • 5-(tert-Butyl)-N,N-dimethylbenzo[d]oxazol-2-amine : 68–69°C .
      Sulfur-containing derivatives generally exhibit higher melting points than oxygen analogs due to stronger intermolecular interactions.
  • NMR Spectral Data :

    • N,N-Dimethylbenzo[d]thiazol-2-amine : δ 3.21 ppm (s, 6H, N(CH₃)₂) .
    • N,N-Dimethylbenzo[d]oxazol-2-amine : δ 3.17 ppm (s, 6H, N(CH₃)₂) .
      The deshielding effect of sulfur in thiazole shifts aromatic protons upfield compared to oxazole derivatives.

Stability and Reactivity

  • Electron-Deficient Systems :
    Oxazole and thiazole rings activate the dimethylamine group for nucleophilic substitution or further functionalization. For example, chloro-substituted thiazol-amines (e.g., 4-Chloro-N,N-dimethylbenzo[d]thiazol-2-amine ) are intermediates in cross-coupling reactions .
  • Oxidative Stability :
    Dioxol-amine derivatives exhibit enhanced stability under acidic conditions due to the electron-donating 1,3-dioxole moiety .

Data Tables

Table 1: Structural and Physical Properties of Selected Benzo-Fused N,N-Dimethylamine Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key ¹H NMR Shifts (δ, ppm) Reference
N,N-Dimethylbenzo[d]thiazol-2-amine C₉H₁₀N₂S 178.0565 83–85 3.21 (s, 6H)
N,N-Dimethylbenzo[d]oxazol-2-amine C₉H₁₀N₂O 163.1 83–84 3.17 (s, 6H)
5-(tert-Butyl)-N,N-dimethylbenzo[d]oxazol-2-amine C₁₃H₁₉N₂O 219.1 68–69 3.16 (s, 6H), 1.33 (s, 9H)
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine C₉H₁₁NO₂ 165.1 Not reported 2.85 (s, 6H)

Q & A

Q. What synthetic routes are recommended for N,N-Dimethylbenzo[c]cinnolin-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of cinnoline derivatives often involves cyclization reactions or transition-metal-catalyzed coupling. For analogous dimethylated amines, catalytic hydrogenation (e.g., nickel catalysts under hydrogen pressure) has been effective for N,N-dimethylation, yielding >80% purity . Key parameters include temperature control (80–120°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments and confirms dimethyl substitution patterns. For example, dimethylamine protons typically resonate at δ 2.2–2.8 ppm in CDCl₃ .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • HPLC-PDA : Monitors purity (>95% threshold) using C18 columns and acetonitrile/water mobile phases .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) over 4–8 weeks. Monitor degradation via LC-MS, focusing on nitrosamine formation (if secondary amines are present) .
  • pH Stability : Test solubility and stability in buffers (pH 1–12) using UV-Vis spectroscopy. Tertiary amines like this compound are generally stable in neutral conditions but may degrade under strong acidic/basic conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Conduct in vitro assays (e.g., IC₅₀ determinations) across multiple cell lines to identify context-dependent effects.
  • Analytical Cross-Validation : Use LC-HRMS to confirm compound identity and rule out impurities (e.g., nitrosamines or oxidized byproducts) that may skew bioactivity data .
  • Meta-Analysis : Compare results against structurally similar compounds (e.g., benzo[b]thiophen-4-amine derivatives) to identify conserved structure-activity relationships .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Prioritize targets based on cinnoline’s π-π stacking potential.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Solvate the system in TIP3P water and use CHARMM36 force fields .

Q. How can reaction mechanisms involving this compound be analyzed experimentally?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes at the dimethylamine group to track reaction pathways via NMR or MS .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures. Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., using SPE cartridges) for structural elucidation .

Contradictory Data Considerations

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 85%) may arise from trace moisture in solvents or catalyst batch differences. Use Karl Fischer titration to ensure anhydrous conditions and standardize catalyst sources .
  • Biological Activity Conflicts : Differences in IC₅₀ values across studies may reflect assay conditions (e.g., serum concentration in cell media). Replicate experiments under harmonized protocols .

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